![molecular formula C14H10F3N3O2S B2798490 N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034487-58-4](/img/structure/B2798490.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
- Researchers have explored the binding affinity of this moiety to dopamine receptors, aiming to understand its role in neurotransmission and potential therapeutic applications .
- Researchers have explored various synthetic methods to access pyrazolo[1,5-a]pyridine derivatives. These routes involve regioselective C3-halogenations and other transformations .
Dopamine Binding Affinity
Synthetic Routes and Structural Variations
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyridine derivatives have been investigated for their distinct pharmacological characterization . They have shown therapeutic activities such as dopamine binding affinity, kinase inhibitory activity, and PDE inhibitors .
Mode of Action
Based on the known activities of pyrazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may interact with its targets (dopamine receptors, kinases, pde enzymes) to modulate their activity .
Biochemical Pathways
Given the known activities of pyrazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may influence dopamine signaling, kinase-mediated signaling pathways, and cyclic nucleotide signaling .
Result of Action
Based on the known activities of pyrazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may modulate cellular signaling and potentially exert therapeutic effects .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVWXCBFZSEBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
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